Propan-2-yl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
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Overview
Description
Propan-2-yl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of isopropyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves the condensation of an aminopyrazole with a suitable β-dicarbonyl compound. One common method involves the reaction of ethyl 5-amino-1H-pyrazole-4-carboxylate with 4,4-difluoro-1-phenylbutane-1,3-dione under basic conditions . The reaction proceeds via an addition-elimination mechanism, resulting in the formation of the desired pyrazolo[1,5-a]pyrimidine scaffold .
Chemical Reactions Analysis
Propan-2-yl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a CDK2 inhibitor, which is a target for cancer treatment.
Materials Science: Pyrazolo[1,5-a]pyrimidine derivatives have been explored for their optical properties and potential use in fluorescent probes.
Biological Research: The compound has been used to study the activities of estrogen receptors and their role in tumor growth.
Mechanism of Action
The mechanism of action of isopropyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate involves the inhibition of CDK2, a cyclin-dependent kinase involved in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can modulate the activity of estrogen receptors, influencing tumor growth in estrogen-responsive tissues .
Comparison with Similar Compounds
Propan-2-yl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate can be compared to other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential as an anticancer agent.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with significant biological activity, including CDK2 inhibition.
These comparisons highlight the unique structural features and biological activities of isopropyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H14F3N3O2 |
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Molecular Weight |
349.31g/mol |
IUPAC Name |
propan-2-yl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C17H14F3N3O2/c1-10(2)25-16(24)13-9-15-21-12(11-6-4-3-5-7-11)8-14(17(18,19)20)23(15)22-13/h3-10H,1-2H3 |
InChI Key |
SVLPBPJVWQUKDZ-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=CC=C3)C(F)(F)F |
Canonical SMILES |
CC(C)OC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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